2-{7-Azabicyclo[2.2.1]heptan-7-yl}-1,3-benzoxazole
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Overview
Description
2-{7-Azabicyclo[221]heptan-7-yl}-1,3-benzoxazole is a complex organic compound featuring a bicyclic structure fused with a benzoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{7-Azabicyclo[2.2.1]heptan-7-yl}-1,3-benzoxazole typically involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale organic synthesis techniques, utilizing palladium-catalyzed reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{7-Azabicyclo[2.2.1]heptan-7-yl}-1,3-benzoxazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The palladium-catalyzed 1,2-aminoacyloxylation is a notable reaction for synthesizing oxygenated derivatives .
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, cyclopentenes, and various oxidizing or reducing agents depending on the desired transformation. Reaction conditions typically involve controlled temperatures and pressures to optimize yield and selectivity.
Major Products
The major products formed from these reactions are often oxygenated derivatives of the original compound, which can be further functionalized for specific applications .
Scientific Research Applications
2-{7-Azabicyclo[2.2.1]heptan-7-yl}-1,3-benzoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which 2-{7-Azabicyclo[2.2.1]heptan-7-yl}-1,3-benzoxazole exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, depending on the context of its application. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its binding affinities and effects on cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(7-azabicyclo[2.2.1]heptan-7-yl)acetic acid
- 2-azabicyclo[2.2.1]heptane
- 7-azabicyclo[2.2.1]heptane N-imide
Uniqueness
What sets 2-{7-Azabicyclo[2.2.1]heptan-7-yl}-1,3-benzoxazole apart from similar compounds is its unique benzoxazole ring fused with the bicyclic structure. This fusion imparts distinct chemical and physical properties, making it a valuable compound for specialized applications in research and industry.
Properties
IUPAC Name |
2-(7-azabicyclo[2.2.1]heptan-7-yl)-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-2-4-12-11(3-1)14-13(16-12)15-9-5-6-10(15)8-7-9/h1-4,9-10H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJALFJLINEFJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1N2C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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